1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride 1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 471916-66-2
VCID: VC4265497
InChI: InChI=1S/C16H24ClNO2.ClH/c1-12-5-7-18(8-6-12)10-15(19)11-20-16-4-3-14(17)9-13(16)2;/h3-4,9,12,15,19H,5-8,10-11H2,1-2H3;1H
SMILES: CC1CCN(CC1)CC(COC2=C(C=C(C=C2)Cl)C)O.Cl
Molecular Formula: C16H25Cl2NO2
Molecular Weight: 334.28

1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

CAS No.: 471916-66-2

Cat. No.: VC4265497

Molecular Formula: C16H25Cl2NO2

Molecular Weight: 334.28

* For research use only. Not for human or veterinary use.

1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride - 471916-66-2

Specification

CAS No. 471916-66-2
Molecular Formula C16H25Cl2NO2
Molecular Weight 334.28
IUPAC Name 1-(4-chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C16H24ClNO2.ClH/c1-12-5-7-18(8-6-12)10-15(19)11-20-16-4-3-14(17)9-13(16)2;/h3-4,9,12,15,19H,5-8,10-11H2,1-2H3;1H
Standard InChI Key ODJXTIPRQHBXLG-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC(COC2=C(C=C(C=C2)Cl)C)O.Cl

Introduction

Chemical Identity and Structural Analysis

The molecular formula of 1-(4-chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is C₁₆H₂₅Cl₂NO₂, with a molecular weight of 334.28 g/mol. Its structure comprises a propan-2-ol backbone substituted with a 4-chloro-2-methylphenoxy group at position 1 and a 4-methylpiperidin-1-yl group at position 3, forming a hydrochloride salt (Fig. 1). Key differences from the closely related analogue include the positional isomerism of the methyl group on the phenoxy ring (2-methyl vs. 3-methyl) and the substitution pattern on the piperidine ring (4-methyl vs. 2-methyl).

Table 1: Structural Comparison with Analogues

FeatureQueried CompoundAnalogous Compound
Phenoxy Substituent4-chloro-2-methyl4-chloro-3-methyl
Piperidine Substituent4-methyl2-methyl
Molecular FormulaC₁₆H₂₅Cl₂NO₂C₁₆H₂₅Cl₂NO₂
CAS NumberNot available478654-10-3

The IUPAC name and SMILES notation for the queried compound can be inferred as follows:

  • IUPAC Name: 1-(4-chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

  • SMILES: Clc1cc(OC(CN2CCC(CC2)C)CO)c(c(C)c1)Cl.Cl

Synthesis and Manufacturing Processes

While no direct synthesis protocols for the queried compound are documented, methodologies for analogous phenoxy-propanol hydrochlorides provide a framework for its potential preparation. A common strategy involves:

  • Nucleophilic Substitution: Reaction of epichlorohydrin with 4-chloro-2-methylphenol to form the epoxide intermediate.

  • Ring-Opening Amination: Treatment with 4-methylpiperidine under basic conditions to install the piperidine moiety.

  • Salt Formation: Precipitation of the hydrochloride salt using hydrochloric acid .

Example Reaction Scheme:

  • Epoxide Formation:
    4-Chloro-2-methylphenol+Epichlorohydrin1-(4-Chloro-2-methylphenoxy)oxirane\text{4-Chloro-2-methylphenol} + \text{Epichlorohydrin} \rightarrow \text{1-(4-Chloro-2-methylphenoxy)oxirane}

  • Amination:
    1-(4-Chloro-2-methylphenoxy)oxirane+4-Methylpiperidine1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol\text{1-(4-Chloro-2-methylphenoxy)oxirane} + \text{4-Methylpiperidine} \rightarrow \text{1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol}

  • Salt Formation:
    Propan-2-ol Base+HClHydrochloride Salt\text{Propan-2-ol Base} + \text{HCl} \rightarrow \text{Hydrochloride Salt}

Industrial suppliers such as M/s. A. R. Life Sciences Pvt. Ltd. and Medilux Laboratories utilize similar multistep processes for related intermediates, emphasizing scalability and purity (>95% by HPLC).

Physicochemical Properties

Data extrapolated from analogues suggest the following properties:

Table 2: Inferred Physicochemical Profile

PropertyValueSource Analogue
SolubilityModerate in polar solventsNot explicitly reported
logP (cLogP)~2.5–3.1Estimated via computational models
Melting Point150–200°C (decomposes)Based on hydrochloride salts
StabilityHygroscopic; store under N₂Analogous storage conditions

The hydrochloride salt form enhances water solubility compared to the free base, a critical factor for bioavailability in pharmaceutical applications .

ParameterQueried Compound (Predicted)Reference Compound
Microsomal StabilityModerate (Clᵢₙₜ = 10–20 mL/min/kg)Human: 6.69–36.2 mL/min/kg
Plasma Protein Binding70–95% (species-dependent)Human: 71–98.1%
CYP InhibitionLow risk (CYP2D6 <20%)CYP2D6: 9–20%

Industrial Applications and Supplier Landscape

The compound is likely employed as an intermediate in Active Pharmaceutical Ingredient (API) synthesis. Key suppliers include:

  • M/s. A. R. Life Sciences Pvt. Ltd.: Specializes in bulk drug intermediates under GMP conditions .

  • Medilux Laboratories: Offers custom synthesis services for piperidine derivatives .

Table 4: Global Supplier Overview

SupplierLocationPurity StandardCapacity
M/s. A. R. Life SciencesIndia>95%Metric ton-scale
VulcanChemGlobalResearch-gradeKilogram-scale

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